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molecular formula C9H9NO2 B101653 7,8-Dihydroquinoline-2,5(1h,6h)-dione CAS No. 15450-69-8

7,8-Dihydroquinoline-2,5(1h,6h)-dione

Cat. No. B101653
M. Wt: 163.17 g/mol
InChI Key: AUMQUQJTKCJMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266855B2

Procedure details

Methyl propiolate (5.03 ml, 56.2 mmol) was added to finely ground 3-aminocyclohex-2-enone (5 g, 45.0 mmol). The resulting mixture was heated to 105° C. resulting in a dark brown solution and stirred under reflux for 60 min. Then the reflux condenser was removed and the excess methyl propiolate was distilled off by raising the temperature to 170° C. The reaction mixture was cooled to RT and the resulting solid was triturated with dichloromethane (10 mL) and heated to 40° C. for 25 min. The hot mixture was filtered and the yellow residue was washed with dichloromethane (10 mL). The solid was dried under reduced pressure. Amount 2.07 g. Yield 28%.
Quantity
5.03 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C)(=O)[C:2]#[CH:3].[NH2:7][C:8]1[CH2:13][CH2:12][CH2:11][C:10](=[O:14])[CH:9]=1>>[NH:7]1[C:8]2[CH2:9][CH2:3][CH2:2][C:1](=[O:5])[C:13]=2[CH:12]=[CH:11][C:10]1=[O:14]

Inputs

Step One
Name
Quantity
5.03 mL
Type
reactant
Smiles
C(C#C)(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a dark brown solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
Then the reflux condenser was removed
DISTILLATION
Type
DISTILLATION
Details
the excess methyl propiolate was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
by raising the temperature to 170° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the resulting solid was triturated with dichloromethane (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 25 min
Duration
25 min
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
WASH
Type
WASH
Details
the yellow residue was washed with dichloromethane (10 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
N1C(C=CC=2C(CCCC12)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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